Cas no 16867-03-1 (2-Amino-3-hydroxypyridine)
2-Amino-3-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-hydroxypyridine
- 2-Amino-3-pyridinol
- 3-Hydroxy-2-pyridinamine
- 2-Amino-3-Hydroxypyrimidine
- trans-4-Aminocyclohexanol
- 2-amino-3-hydroxylpyridine
- 2-Amino-3-hydroxypyr
- 2-AMINO-3-HYDROXYPYRIDIN
- 2-AMINO-3-HYDROXYPYRIDINE,GREY SOLID
- 2-amino-3-pyridino
- 2-AMINO-3-PYRIDOL
- 2-AMINO-PYRIDIN-3-OL
- 3-HYDROXY-2-AMINOPYRIDINE
- 3-hydroxypyridin-2-ylamine
- 3-PYRIDINOL,2-AMINO
- amino-hydroxypyridine
- 3-PYRIDINOL, 2-AMINO-
- -Amino-3-Hydroxypyridine
- Paliperidone Impurity 25
- 2-Aminopyridin-3-ol
- 2-AMINO-3-HYDROXY PYRIDINE
- P8740PEW4B
- BMTSZVZQNMNPCT-UHFFFAOYSA-N
- 2-amino-3-hydroxy-pyridine
- NSC136806
- PubChem2574
- 2-Amino-3-Pyridone
- 3-Pyridinol, 2-amino
- 2-amino-3hydroxypyridine
- 2-a
- 2-amino-3 -hydroxypyridine
- KSC174Q3F
- 2-Amino-3-hydroxypyridine,99%
- P16526
- Z104495292
- F2158-1509
- BCP22160
- N-Desmethyl-4-hydroxy Tamoxifen ?-D-Glucuronide
- BBL009590
- SCHEMBL33700
- EN300-21313
- 2-AMINO-3-HYDROXYPYRIDINE [INCI]
- DTXCID4091079
- AB00700
- 3-Pyridinol, 2-amino-(8CI)(9CI)
- A1089
- RODOL 2A3PYR
- KSC-11-207-21
- Q27286357
- 1ST000276
- AI3-61061
- EINECS 240-886-8
- JAROCOL 2A3HP
- BMTSZVZQNMNPCT-UHFFFAOYSA-
- NSC-136806
- W-107900
- 2-Amino-3-hydroxypyridine, Vetec(TM) reagent grade, 98%
- NS00001163
- PS-3161
- CS-W007794
- 2-Amino-3-pyridinol;3-hydroxy-2-aminopyridine;2-Amino-3-pyridinol
- CHEMBL4777856
- NSC 136806
- CHEBI:195501
- KUC106690N
- UNII-P8740PEW4B
- AC-2461
- DB-015933
- HY-W007794
- 3-Pyridinol, 2-amino-(8CI)
- 16867-03-1
- MFCD00006317
- DTXSID50168588
- STK730134
- STR03035
- 2-Amino-3-hydroxypyridine, 98%
- AKOS000119509
-
- MDL: MFCD00006317
- Inchi: 1S/C5H6N2O/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7)
- InChI Key: BMTSZVZQNMNPCT-UHFFFAOYSA-N
- SMILES: OC1=CC=CN=C1N
- BRN: 109868
Computed Properties
- Exact Mass: 110.04800
- Monoisotopic Mass: 110.048013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.1
- Topological Polar Surface Area: 59.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.2111 (rough estimate)
- Melting Point: 168-172 °C (lit.)
- Boiling Point: 206.4°C (rough estimate)
- Flash Point: 186.8±23.7 °C
- Refractive Index: 1.4800 (estimate)
- PSA: 59.14000
- LogP: 0.95060
- Solubility: Not determined
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-Amino-3-hydroxypyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN2811
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S45-S37/39-S28A
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:0-10°C
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R25; R36/37/38
- Packing Group:III
- Hazard Level:6.1
2-Amino-3-hydroxypyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-3-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1089-25g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 97.0%(LC&T) | 25g |
¥870.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A363A-25g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 97% | 25g |
¥51.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A363A-100g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 97% | 100g |
¥136.0 | 2022-05-30 | |
| TRC | A611658-50g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 50g |
$ 127.00 | 2023-09-08 | ||
| TRC | A611658-100g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 100g |
$ 180.00 | 2022-06-08 | ||
| TRC | A611658-250g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 250g |
$ 230.00 | 2023-04-19 | ||
| TRC | A611658-500g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 500g |
$ 300.00 | 2022-06-08 | ||
| Alichem | A029000133-1000g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 95% | 1000g |
$181.93 | 2022-04-02 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0464839451- 5g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 98%(HPLC) | 5g |
¥ 91.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0464839443- 25g |
2-Amino-3-hydroxypyridine |
16867-03-1 | 98%(HPLC) | 25g |
¥ 150.6 | 2021-05-18 |
2-Amino-3-hydroxypyridine Suppliers
2-Amino-3-hydroxypyridine Related Literature
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1. Synthesis of dipyrido[3,2-b: 2′,3′-e][1,4] oxazine (1,9-diazapheno xazine)Charles O. Okafor J. Chem. Soc. Chem. Commun. 1974 878
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Mala Nath,Pramendra K. Saini Dalton Trans. 2011 40 7077
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Wentao Chen,Kuo Su,Yuqiong Huang,Keith Gregory Brooks,Sachin Kinge,Bao Zhang,Yaqing Feng,Mohammad Khaja Nazeeruddin,Yi Zhang J. Mater. Chem. C 2023 11 151
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Zhihong Yan,Wei Yao,Kang Mai,Jiaqi Huang,Yating Wan,Liu Huang,Bo Cai,Yi Liu RSC Adv. 2022 12 8202
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Zahra Khademi,Kobra Nikoofar RSC Adv. 2020 10 30314
Additional information on 2-Amino-3-hydroxypyridine
Introduction to 2-Amino-3-hydroxypyridine (CAS No. 16867-03-1)
2-Amino-3-hydroxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 16867-03-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyridine family, which is well-documented for its role in the synthesis of various pharmacologically active molecules. The presence of both amino and hydroxyl functional groups in its structure endows it with unique reactivity, making it a valuable scaffold for drug discovery and development.
The structural motif of 2-amino-3-hydroxypyridine consists of a six-membered aromatic ring containing nitrogen at the 2-position and hydroxyl at the 3-position, with an amino group at the 6-position. This arrangement allows for multiple points of chemical modification, enabling the synthesis of a diverse array of derivatives with tailored biological properties. The compound's ability to participate in hydrogen bonding, both as a donor and acceptor, further enhances its utility in medicinal chemistry applications.
In recent years, 2-amino-3-hydroxypyridine has been explored as a key intermediate in the synthesis of various bioactive molecules. Its derivatives have shown promise in multiple therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The compound's structural features make it an excellent candidate for designing molecules that can interact with biological targets such as enzymes and receptors.
One of the most compelling aspects of 2-amino-3-hydroxypyridine is its role in the development of novel antimicrobial agents. The rise of antibiotic-resistant pathogens has necessitated the discovery of new therapeutic strategies, and compounds like 2-amino-3-hydroxypyridine offer a starting point for creating innovative antibiotics. Researchers have leveraged its scaffold to develop molecules that exhibit potent activity against Gram-positive and Gram-negative bacteria. These studies highlight the importance of heterocyclic compounds in addressing global health challenges.
Additionally, 2-amino-3-hydroxypyridine derivatives have been investigated for their potential antiviral properties. The ability of this compound to disrupt viral replication cycles makes it an attractive candidate for drug development against RNA viruses, including those responsible for influenza and COVID-19. Preliminary studies suggest that certain derivatives can inhibit viral protease activity, thereby preventing the assembly and maturation of viral particles. This area of research underscores the compound's significance in combating emerging infectious diseases.
The anticancer potential of 2-amino-3-hydroxypyridine has also been extensively studied. Its derivatives have demonstrated efficacy in targeting various types of cancer by inhibiting key enzymes involved in cell proliferation and survival. For instance, some analogs have shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancers and contribute to tumor growth and metastasis. These findings position 2-amino-3-hydroxypyridine as a valuable building block for developing next-generation anticancer therapeutics.
The synthetic chemistry associated with 2-amino-3-hydroxypyridine is another area where significant progress has been made. Researchers have developed efficient synthetic routes that allow for the scalable production of this compound and its derivatives. These methods often involve multi-step reactions that incorporate functional group transformations such as nucleophilic substitution, oxidation, and reduction. The availability of robust synthetic protocols facilitates further exploration of its biological properties.
In conclusion, 2-amino-3-hydroxypyridine (CAS No. 16867-03-1) is a structurally intriguing compound with broad applications in pharmaceutical research and drug development. Its versatility as a scaffold for synthesizing bioactive molecules has led to investigations across multiple therapeutic areas, including antimicrobial, antiviral, and anticancer agents. The ongoing research into this compound underscores its importance as a valuable tool in modern medicinal chemistry.
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